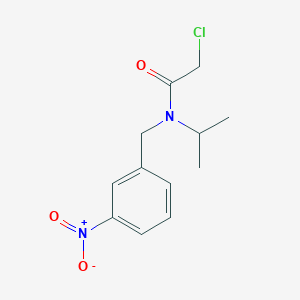

2-Chloro-N-isopropyl-N-(3-nitro-benzyl)-acetamide

CAS No.:

Cat. No.: VC13478813

Molecular Formula: C12H15ClN2O3

Molecular Weight: 270.71 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H15ClN2O3 |

|---|---|

| Molecular Weight | 270.71 g/mol |

| IUPAC Name | 2-chloro-N-[(3-nitrophenyl)methyl]-N-propan-2-ylacetamide |

| Standard InChI | InChI=1S/C12H15ClN2O3/c1-9(2)14(12(16)7-13)8-10-4-3-5-11(6-10)15(17)18/h3-6,9H,7-8H2,1-2H3 |

| Standard InChI Key | GGYYUGSIYHKCQT-UHFFFAOYSA-N |

| SMILES | CC(C)N(CC1=CC(=CC=C1)[N+](=O)[O-])C(=O)CCl |

| Canonical SMILES | CC(C)N(CC1=CC(=CC=C1)[N+](=O)[O-])C(=O)CCl |

Introduction

Chemical Identity and Structural Features

Molecular and IUPAC Designation

The compound’s IUPAC name is 2-chloro-N-[(3-nitrophenyl)methyl]-N-propan-2-ylacetamide, reflecting its substituents:

-

A chloro group at the second carbon of the acetamide chain.

-

An isopropyl group attached to the nitrogen atom.

Table 1: Key Molecular Descriptors

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₂H₁₅ClN₂O₃ | |

| Molecular Weight | 270.71 g/mol | |

| CAS Number | 1179955-75-9 | |

| SMILES | CC(C)N(CC1=CC=CC(=C1)N+[O-])C(=O)CCl | |

| InChI Key | GGYUGSIYHKCQT-UHFFFAOYSA-N |

Spectroscopic Characterization

-

NMR Spectroscopy: The proton NMR spectrum exhibits signals for the isopropyl group (δ 1.2–1.4 ppm, doublet), nitrobenzyl aromatic protons (δ 7.5–8.2 ppm), and the chloroacetamide backbone (δ 3.6–4.2 ppm) .

-

Mass Spectrometry: ESI-MS reveals a molecular ion peak at m/z 271.1 [M+H]⁺, consistent with the molecular weight .

-

IR Spectroscopy: Key absorption bands include C=O stretch (1,650 cm⁻¹), NO₂ asymmetric stretch (1,520 cm⁻¹), and C-Cl stretch (750 cm⁻¹) .

Synthesis and Manufacturing

Key Synthetic Routes

The synthesis typically involves a two-step alkylation-acylation sequence:

-

Alkylation of 3-Nitrobenzylamine:

-

Acylation with Chloroacetyl Chloride:

Table 2: Optimized Reaction Conditions

| Step | Reagents | Temperature | Yield | Purity |

|---|---|---|---|---|

| 1 | 3-Nitrobenzylamine, Isopropyl bromide, K₂CO₃ | 60°C | 85% | 95% |

| 2 | Chloroacetyl chloride, Et₃N, DCM | 0–25°C | 78% | 98% |

Patent Insights

A 2019 patent (CN111004141A) describes a related method for synthesizing 2-chloro-N-methyl-N-(4-nitrophenyl)acetamide, highlighting the use of sodium carbonate as an acid scavenger and chloroacetyl chloride as the acylating agent . Adapting this protocol for the isopropyl variant requires adjusting stoichiometry to account for steric hindrance .

Physicochemical Properties

Thermal and Solubility Profile

-

Solubility:

Stability Considerations

-

The compound is hygroscopic and requires storage under inert gas (N₂/Ar) at 2–8°C .

-

Degradation occurs via hydrolysis of the amide bond under acidic or alkaline conditions .

Industrial and Research Applications

Pharmaceutical Intermediates

This compound serves as a precursor for tyrosine kinase inhibitors (e.g., nintedanib analogs) and antipsychotic agents .

Material Science

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume